molecular formula C11H13ClFNO2 B13345148 Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Cat. No.: B13345148
M. Wt: 245.68 g/mol
InChI Key: USSFYRAYWAJUQZ-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique indene structure, which includes a fluorine atom and an amino group, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with an indene derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position of the indene ring.

    Amination: Introduction of the amino group at the 1st position.

    Esterification: Formation of the methyl ester at the 4th position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted indene derivatives.

Scientific Research Applications

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Methyl 1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

Methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.68 g/mol

IUPAC Name

methyl 1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13;/h4-5,10H,2-3,13H2,1H3;1H

InChI Key

USSFYRAYWAJUQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCC2N)F.Cl

Origin of Product

United States

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